molecular formula C21H28N6 B12237426 2-[4-(2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

2-[4-(2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B12237426
M. Wt: 364.5 g/mol
InChI Key: LCLMSPKDQWMBAK-UHFFFAOYSA-N
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Description

2-[4-(2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperazine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethyl acetoacetate, urea, and appropriate aldehydes under acidic conditions.

    Piperazine Ring Formation: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

    Coupling with Pyridine: The final step involves coupling the pyrimidine-piperazine intermediate with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or pyridine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile: shares structural similarities with other pyrimidine and piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C21H28N6

Molecular Weight

364.5 g/mol

IUPAC Name

2-[4-(2-tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C21H28N6/c1-6-17-15(2)24-20(21(3,4)5)25-19(17)27-12-10-26(11-13-27)18-16(14-22)8-7-9-23-18/h7-9H,6,10-13H2,1-5H3

InChI Key

LCLMSPKDQWMBAK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N=C1N2CCN(CC2)C3=C(C=CC=N3)C#N)C(C)(C)C)C

Origin of Product

United States

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